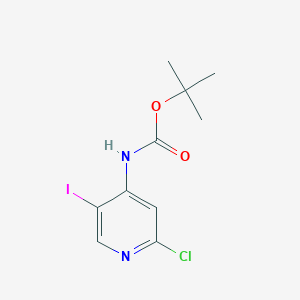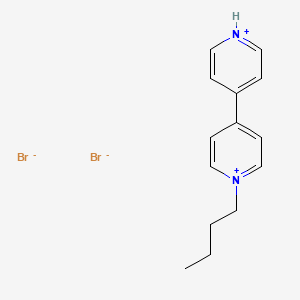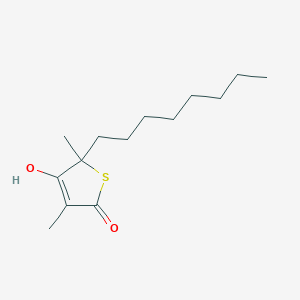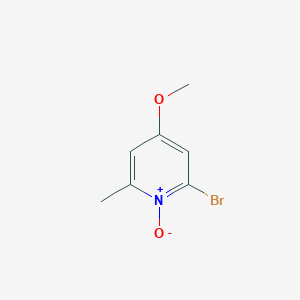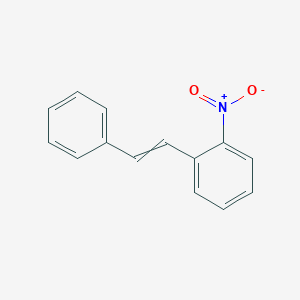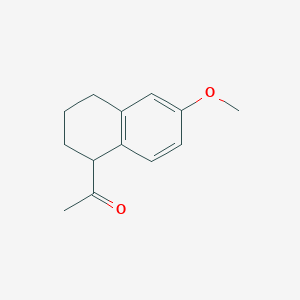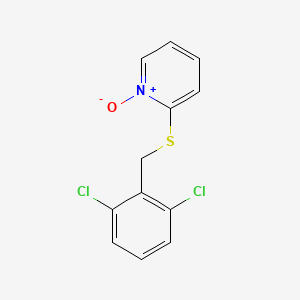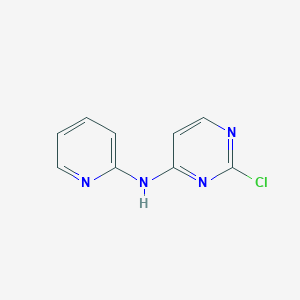
2-chloro-N-2-pyridinyl-4-Pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-2-pyridinyl-4-Pyrimidinamine is a chemical compound with the molecular formula C10H9ClN4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring and a pyrimidine ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-2-pyridinyl-4-Pyrimidinamine typically involves the reaction of 2-chloropyrimidine with 2-aminopyridine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-2-pyridinyl-4-Pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of N-substituted pyrimidinamine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Aplicaciones Científicas De Investigación
2-chloro-N-2-pyridinyl-4-Pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-2-pyridinyl-4-Pyrimidinamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, making it a versatile molecule for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N,N-dimethyl-4-pyrimidinamine
- 4-chloro-2-(2-pyridinyl)pyrimidine
- 2-chloro-4-(3-methylphenyl)pyrimidine
Uniqueness
2-chloro-N-2-pyridinyl-4-Pyrimidinamine is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C9H7ClN4 |
|---|---|
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
2-chloro-N-pyridin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H7ClN4/c10-9-12-6-4-8(14-9)13-7-3-1-2-5-11-7/h1-6H,(H,11,12,13,14) |
Clave InChI |
IBXGPELGXVDIRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC2=NC(=NC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
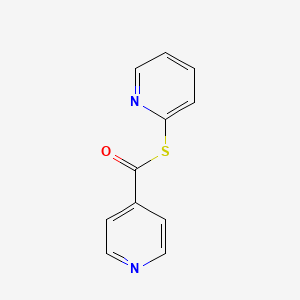
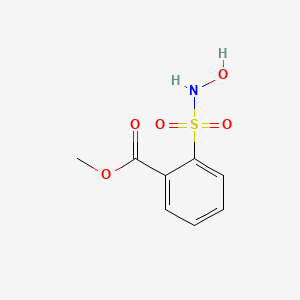
![cis-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B8481256.png)
![3-[Tert-butyl(dimethyl)silyl]oxytetradecanal](/img/structure/B8481261.png)


